molecular formula C15H25ClN4O B1424831 N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl CAS No. 1219982-56-5

N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl

Cat. No. B1424831
M. Wt: 312.84 g/mol
InChI Key: QLOJGZLYLHMNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl is a useful research compound. Its molecular formula is C15H25ClN4O and its molecular weight is 312.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl is part of a broader class of heterocyclic N-oxide derivatives, known for their versatility as synthetic intermediates and their biological importance. These compounds are essential in various fields, including metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications. Their potential has been demonstrated in creating potent compounds with anticancer, antibacterial, and anti-inflammatory activities. Such heterocyclic N-oxide motifs are increasingly being employed in advanced chemistry and drug development investigations, highlighting their importance in organic syntheses, catalysis, and drug applications (Li et al., 2019).

Kinase Inhibition

The pyrazolo[4,3-c]pyridine scaffold is especially versatile in designing kinase inhibitors. This structural motif can interact with kinases through multiple binding modes, making it a recurrent element in patents from various companies and universities covering a broad range of kinase targets. Its ability to bind to the hinge region of kinases, while also forming additional key interactions in the kinase pocket, provides potency and selectivity, serving as a critical scaffold in kinase inhibitor design. This underlines the scaffold's significance in pharmaceutical research, particularly for its intellectual property advantages, inhibitor activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).

properties

IUPAC Name

N-cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O.ClH/c1-2-19(11-6-4-3-5-7-11)15(20)14-12-10-16-9-8-13(12)17-18-14;/h11,16H,2-10H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOJGZLYLHMNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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